

Technical Support Center: DS18561882 and MTHFD1 Off-Target Effects

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Compound of Interest		
Compound Name:	DS18561882	
Cat. No.:	B607206	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **DS18561882** on MTHFD1.

Frequently Asked Questions (FAQs)

Q1: What is **DS18561882** and what is its primary target?

DS18561882 is a potent and isozyme-selective small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1][2][3][4] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, which is essential for the synthesis of purines and thymidine.[2][5] This enzyme is highly expressed in cancer cells but has low to undetectable expression in most healthy adult tissues, making it an attractive target for cancer therapy.[2][5] [6]

Q2: Does **DS18561882** have any known off-target effects on MTHFD1?

Yes, while **DS18561882** is highly selective for MTHFD2, it does exhibit inhibitory activity against the cytosolic isozyme MTHFD1, albeit at a significantly lower potency.[1][3][4] This is a critical consideration for researchers, as MTHFD1 is ubiquitously expressed in normal adult tissues.[6][7]

Q3: What is the mechanism of action of **DS18561882**?



The primary mechanism of action of **DS18561882** is the inhibition of MTHFD2. This disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of formate.[8] Formate is essential for the de novo synthesis of purines. By inhibiting this pathway, **DS18561882** prevents cancer cells from producing the necessary building blocks for DNA replication, leading to growth arrest.[8]

Q4: How does the off-target inhibition of MTHFD1 by **DS18561882** differ from the effects of other MTHFD1/2 inhibitors?

Other inhibitors, such as TH9619, inhibit both MTHFD1 and MTHFD2 and work through a different mechanism known as "folate trapping".[8][9] Inhibition of the dehydrogenase/cyclohydrolase (DC) domain of MTHFD1 by TH9619 leads to an accumulation of 10-formyl-tetrahydrofolate (10-CHO-THF), which depletes the pool of free tetrahydrofolate required for thymidylate synthesis, ultimately causing DNA damage and cell death.[8][9][10] The off-target effect of **DS18561882** on MTHFD1 contributes to the overall cellular impact, but its primary mechanism is through MTHFD2 inhibition and purine synthesis blockade.[8]

Troubleshooting Guide

Problem: Unexpectedly high cytotoxicity in non-cancerous cell lines treated with **DS18561882**.

- Possible Cause: The observed toxicity may be due to the off-target inhibition of MTHFD1,
 which is expressed in normal cells.[6][7] While DS18561882 is selective for MTHFD2, at
 higher concentrations, the inhibition of MTHFD1 can become significant and disrupt essential
 metabolic pathways in healthy cells.
- Troubleshooting Steps:
 - Confirm On-Target Potency: Re-evaluate the IC50 of your **DS18561882** batch against recombinant MTHFD2 to ensure it aligns with published values.
 - Determine MTHFD1 IC50: If not already done, determine the IC50 of your compound against recombinant MTHFD1 to understand the selectivity window in your assay system.
 - Dose-Response Curve: Perform a careful dose-response study on your non-cancerous cell lines to identify the concentration at which toxicity becomes apparent.



 Rescue Experiments: Attempt to rescue the cells by supplementing the media with downstream metabolites of the one-carbon pathway, such as purines (e.g., hypoxanthine) or thymidine, to confirm the mechanism of toxicity.

Problem: Inconsistent anti-tumor efficacy in in vivo models.

- Possible Cause: The bioavailability and metabolic stability of DS18561882 can vary.
 Additionally, the relative expression levels of MTHFD1 and MTHFD2 in the tumor and surrounding tissues can influence the overall response.
- Troubleshooting Steps:
 - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of **DS18561882** in plasma and tumor tissue over time. **DS18561882** has been shown to have a good oral pharmacokinetic profile.[4][11]
 - Target Engagement: Use techniques such as thermal shift assays or cellular thermal shift assays (CETSA) on tumor samples to confirm that **DS18561882** is engaging with MTHFD2 and MTHFD1 in vivo.
 - Expression Analysis: Characterize the expression levels of MTHFD1 and MTHFD2 in your specific tumor model and relevant normal tissues to better interpret the efficacy and potential for off-target effects.

Quantitative Data Summary

Parameter	DS18561882	Target Enzyme	Reference
IC50	0.0063 μM (6.3 nM)	MTHFD2	[1][3][4]
IC50	0.57 μM (570 nM)	MTHFD1	[1][3][4]
Selectivity	~90-fold for MTHFD2 over MTHFD1	MTHFD2/MTHFD1	Calculated from IC50 values
GI50	0.14 μM (140 nM)	MDA-MB-231 (Breast Cancer Cell Line)	[2][6][11]



Experimental Protocols Biochemical Assay for MTHFD1/2 Inhibition (IC50 Determination)

This protocol is based on the NAD(P)H-Glo™ Detection System.

Materials:

- Recombinant human MTHFD1 and MTHFD2 enzymes
- DS18561882
- NADP+
- 5,10-methylenetetrahydrofolate (CH2-THF)
- Assay buffer (e.g., Tris-HCl, pH 7.4)
- NAD(P)H-Glo[™] Detection Reagent (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of DS18561882 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- Enzyme Reaction:
 - In each well of the plate, add the assay buffer, recombinant MTHFD1 or MTHFD2 enzyme, and the diluted **DS18561882** or vehicle control (DMSO).
 - Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
 - o Initiate the reaction by adding the substrates, NADP+ and CH2-THF.



- Incubation: Incubate the reaction plate at 37°C for a specific time (e.g., 60 minutes). The reaction produces NADPH.
- Detection:
 - Allow the plate to cool to room temperature.
 - Add an equal volume of NAD(P)H-Glo™ Detection Reagent to each well.
 - Incubate for 40-60 minutes at room temperature, protected from light.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control).
 - Normalize the data to the vehicle control (100% activity) and a no-substrate control (0% activity).
 - Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Growth Inhibition (GI50 Determination)

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- DS18561882
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
- 96-well clear or white-walled cell culture plates

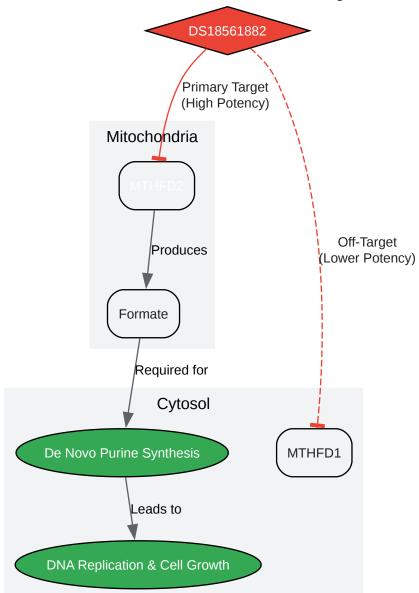


Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **DS18561882** or vehicle control (DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
- Viability Assessment:
 - Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
- Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated cells (100% viability).
 - Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 value.

Visualizations



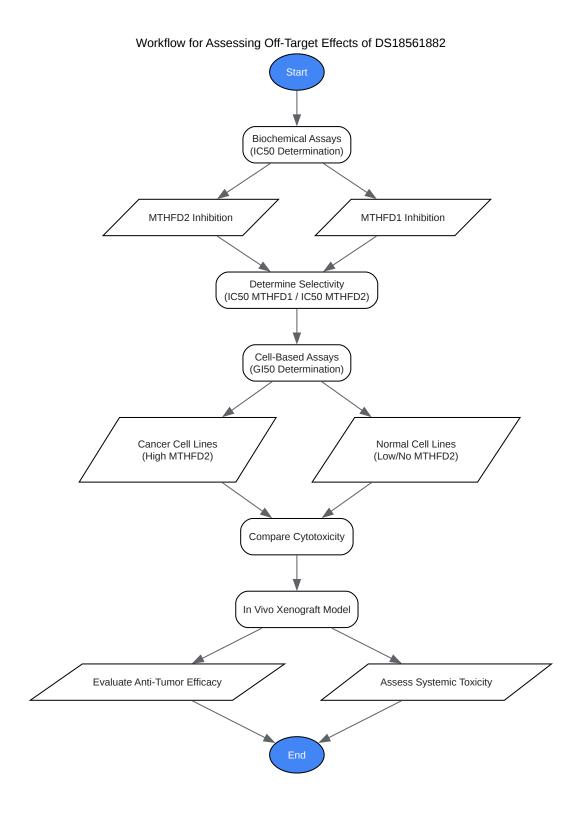


DS18561882 Mechanism of Action and Off-Target Effect

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Caption: **DS18561882** mechanism and off-target effect on MTHFD1.

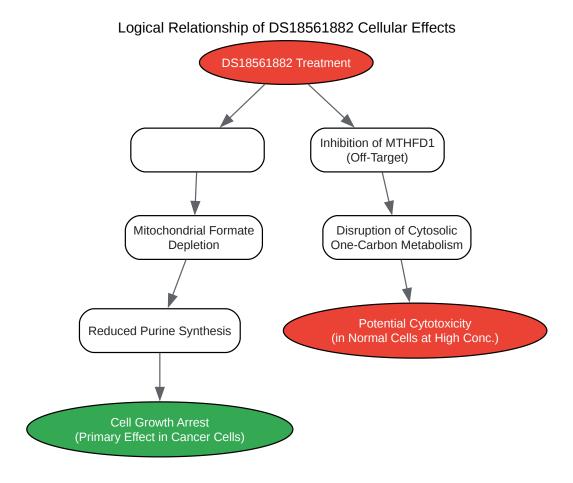




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Caption: Experimental workflow for assessing **DS18561882** off-target effects.





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Caption: Logical flow of **DS18561882**'s on- and off-target cellular effects.

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